molecular formula C29H34N2O5 B10793468 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan

Cat. No.: B10793468
M. Wt: 490.6 g/mol
InChI Key: NDMFIPAPAHHNRM-UHFFFAOYSA-N
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Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan is a synthetic compound known for its interaction with opioid receptors. This compound is part of a class of molecules that have been extensively studied for their potential therapeutic applications, particularly in pain management and opioid addiction treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan involves multiple steps, starting from basic organic compounds. The process typically includes the formation of intermediate compounds through various chemical reactions such as oxidation, reduction, and substitution . For instance, the preparation of the side chain involves reactions with reagents like hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl) .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl). Reaction conditions such as temperature, pH, and solvent choice are critical for the successful completion of these reactions .

Major Products Formed

The major products formed from these reactions are typically intermediate compounds that are further processed to yield the final product, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the interactions between synthetic opioids and opioid receptors. It helps in understanding the structure-activity relationship and the development of new opioid receptor ligands .

Biology

In biological research, it is used to study the effects of opioid receptor activation and inhibition on cellular processes. This includes research on pain pathways, addiction mechanisms, and receptor signaling .

Medicine

It acts as an agonist or antagonist at opioid receptors, providing therapeutic effects while minimizing side effects .

Industry

In the pharmaceutical industry, this compound is used in the development of new analgesics and addiction treatments. It serves as a lead compound for the synthesis of new drugs with improved efficacy and safety profiles .

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, particularly the mu (MOR) and kappa (KOR) opioid receptors. This binding triggers a cascade of intracellular events that result in the modulation of pain signals and other physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-methoxy)phenylacetamido]morphinan apart is its dual activity at both mu and kappa opioid receptors, providing a balanced approach to pain management and addiction treatment. Its unique structure allows for selective binding and modulation of these receptors, offering therapeutic benefits with reduced side effects .

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C29H34N2O5/c1-35-20-4-2-3-18(13-20)14-24(33)30-21-9-10-29(34)23-15-19-7-8-22(32)26-25(19)28(29,27(21)36-26)11-12-31(23)16-17-5-6-17/h2-4,7-8,13,17,21,23,27,32,34H,5-6,9-12,14-16H2,1H3,(H,30,33)

InChI Key

NDMFIPAPAHHNRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O

Origin of Product

United States

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